![molecular formula C17H26N4O2 B5672107 N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5672107.png)
N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
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Overview
Description
Synthesis Analysis : The synthesis of related compounds, such as N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, has been performed through the intermolecular Ugi reaction involving components like gabapentin, glyoxal, and isocyanides under mild conditions, yielding good to excellent yields. This showcases a method for constructing complex structures similar to the target compound (Amirani Poor et al., 2018).
Molecular Structure Analysis : The molecular structure of related compounds is typically confirmed using techniques like IR, NMR, MS, and single-crystal X-ray diffraction. These methods help in elucidating the arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and reactivity (Chkirate et al., 2019).
Chemical Reactions and Properties : The compounds related to N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, such as coordination with metal ions, demonstrating their reactivity and potential for forming complex structures. The chemical properties can be influenced by factors like the presence of electron-donating or withdrawing groups, which affect the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).
Physical Properties Analysis : The physical properties, such as solubility, melting point, and crystal structure, can be determined through analytical techniques. For example, the crystal structure of related compounds has been studied using single crystal X-ray crystallography, which provides insights into the arrangement and orientation of molecules in the solid state (Chkirate et al., 2019).
properties
IUPAC Name |
N-ethyl-2-(3-oxo-2-azaspiro[4.4]nonan-2-yl)-N-(2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-2-19(10-11-21-9-5-8-18-21)16(23)13-20-14-17(12-15(20)22)6-3-4-7-17/h5,8-9H,2-4,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITSRSUJFDCYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)CN2CC3(CCCC3)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide |
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